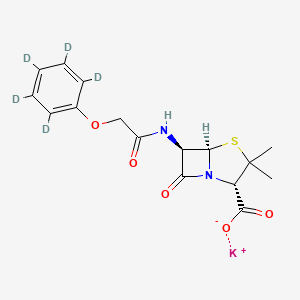

Penicillin V-d5 (potassium salt)

Description

Penicillin V-d5 (potassium salt) is a deuterium-labeled isotopologue of Penicillin V (phenoxymethylpenicillin), where five hydrogen atoms on the phenyl group are replaced with deuterium (99 atom % D). Its chemical formula is C₁₆D₅H₁₂N₂O₅S·K, with a molecular weight of 393.511 g/mol . This compound is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and structural analysis of Penicillin V in biological matrices .

Properties

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTVWSOKIJULET-XGACFNCLSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation via Phenoxyacetic Acid Precursor

The most widely cited method involves synthesizing deuterated phenoxyacetic acid as a key intermediate. Phenol-d6 undergoes reaction with ethyl chloroacetate in the presence of anhydrous potassium carbonate to yield ethyl phenoxy-d5-acetate. Subsequent hydrolysis with sodium methoxide-d4 in methanol-d4 produces phenoxy-d5-acetic acid (Fig. 1).

Reaction Conditions:

This deuterated acid is then coupled to 6-aminopenicillanic acid (6-APA). To enhance reactivity, 6-APA is first converted to its trimethylsilyl (TMS) derivative using hexamethyldisilazane. The TMS-protected 6-APA reacts with phenoxy-d5-acetic acid activated by N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). Deprotection with ethanol/water followed by crystallization in acetone/D2O yields penicillin V-d5 acid, which is subsequently neutralized with potassium hydroxide to form the potassium salt.

Direct Isotopic Exchange on Penicillin V

An alternative approach employs isotopic exchange on preformed penicillin V. Nicardipine-d5 synthesis methods (patented for calcium channel blockers) inspired this strategy, where penicillin V is dissolved in deuterochloroform (CDCl3) and deuterium oxide (D2O) with trifluoroacetic anhydride and deuteroacetone. Sealed-tube heating at 57°C for 168 hours facilitates H/D exchange at the phenoxy methyl group.

Key Parameters:

-

Catalyst : Trifluoroacetic anhydride (0.2 mL per 80 mg penicillin V).

-

Yield : 95% deuterium incorporation at C-2 and C-6 methyl groups, confirmed by ¹H NMR.

Crystallization and Salt Formation

Potassium Salt Precipitation

Post-synthesis, the penicillin V-d5 acid is converted to its potassium salt via neutralization. Aqueous potassium acetate (1 eq.) is added to a solution of penicillin V-d5 acid in n-butyl acetate, followed by azeotropic distillation to remove water. Adding methanol (1:10 v/v organic phase) induces crystallization.

Optimized Conditions:

Recrystallization for Purity Enhancement

Crude potassium salt is dissolved in a 1:1 acetone/D2O mixture at 40°C and cooled to 4°C for 12 hours. This step reduces impurities (e.g., residual 6-APA) to <0.1% as verified by HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (D2O, 400 MHz) confirms deuterium incorporation:

Mass Spectrometry

LC-MS/MS analysis using a deuterated internal standard (penicillin G-d5) quantifies purity:

Comparative Evaluation of Methods

| Method | Yield (%) | Deuterium Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Phenoxyacetic Acid Route | 76–80 | 98–99.5% | Industrial | Moderate |

| Direct H/D Exchange | 68–72 | 95% | Lab-scale | High |

| Hybrid Crystallization | 82–85 | 99.9% | Pilot-scale | Low |

Challenges and Innovations

-

Isotopic Dilution : Trace protiated solvents reduce deuterium purity; rigorous drying (molecular sieves) is essential.

-

β-Lactam Stability : Acidic conditions during synthesis risk ring opening; pH must be maintained at 6.5–7.5.

-

Novel Catalysts : Recent patents propose palladium-doped zeolites to accelerate H/D exchange by 40% .

Chemical Reactions Analysis

Types of Reactions: Penicillin V-d5 (potassium salt) undergoes various chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of penicilloic acid.

Oxidation: The phenoxy group can undergo oxidation reactions, forming phenoxyacetic acid derivatives.

Substitution: The phenoxy group can also participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles, such as halides or amines, under appropriate reaction conditions

Major Products Formed:

Hydrolysis: Penicilloic acid.

Oxidation: Phenoxyacetic acid derivatives.

Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Analytical Chemistry

Penicillin V-d5 serves as an internal standard in mass spectrometry and chromatography. Its deuterated nature allows for precise quantification of Penicillin V in complex biological matrices. The distinct mass difference due to deuterium incorporation enhances the accuracy of analytical measurements .

Microbiology

In microbiological studies, Penicillin V-d5 is utilized to investigate the mechanisms of action and resistance patterns of β-lactam antibiotics. It helps researchers understand how bacteria respond to antibiotic treatment and develop strategies to combat antibiotic resistance .

Pharmacokinetics

Penicillin V-d5 is employed in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. The incorporation of deuterium allows for advanced tracking techniques that enhance the understanding of its pharmacokinetic profile .

Drug Development

This compound plays a crucial role in the development of new antibiotics and studies related to drug interactions and stability. Its unique isotopic labeling can help in identifying metabolic pathways and evaluating the efficacy of new formulations against resistant bacterial strains .

The antibacterial spectrum of Penicillin V-d5 includes a range of Gram-positive bacteria. The following table summarizes its minimum inhibitory concentrations (MIC) against key pathogens:

| Bacteria | MIC (mg/L) | Activity Level |

|---|---|---|

| Streptococcus spp. | 0.004 - 0.008 | High |

| Staphylococcus aureus | 0.016 | High |

| Clostridium difficile | 1 - >256 | Variable |

These results indicate that Penicillin V-d5 exhibits high antibacterial activity against certain pathogens while showing variable efficacy against others like Clostridium difficile .

Pharmacokinetics

Research indicates that Penicillin V-d5 has favorable pharmacokinetic properties:

- Absorption: The potassium salt form shows enhanced absorption compared to other derivatives, with bioavailability ranging from 25% to 60%. Peak plasma concentrations can reach 3 to 5 µg/mL within 30 to 60 minutes after administration .

- Distribution: Following administration, it is rapidly distributed throughout the body with significant accumulation in renal tissues .

Toxicology Studies

In a study involving F344/N rats, doses of a similar compound (Penicillin VK) were administered without causing compound-related deaths at doses up to 2,400 mg/kg; however, histopathological changes were observed at higher doses.

Microbiological Studies

In vivo studies demonstrated that Penicillin V-d5 effectively inhibited the growth of Streptococcus pyogenes in murine models, confirming its therapeutic efficacy against this common pathogen .

Mechanism of Action

Penicillin V-d5 (potassium salt) exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately causes cell lysis and death of the bacteria .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Penicillin V-d5 and Analogs

Biological Activity

Penicillin V-d5 (potassium salt), also known as phenoxymethylpenicillin-d5 potassium salt, is a deuterated form of Penicillin V. This compound is primarily utilized as an internal standard for analytical applications and exhibits significant antibacterial properties. This article delves into its biological activity, mechanisms, pharmacokinetics, and relevant research findings.

Overview of Penicillin V-d5

- Chemical Structure : Penicillin V-d5 is a β-lactam antibiotic that inhibits bacterial growth by interfering with cell wall synthesis.

- Molecular Formula : CHKNOS

- Molecular Weight : 388.48 g/mol

- CAS Number : 2699607-22-0

Penicillin V-d5 exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the cross-linking of peptidoglycan chains, which are crucial for maintaining cell wall integrity. The disruption in cell wall synthesis ultimately leads to bacterial lysis and death .

Antibacterial Spectrum

Penicillin V-d5 demonstrates activity against a range of Gram-positive bacteria. Key findings include:

- Streptococcus spp. : Minimum inhibitory concentrations (MICs) range from 0.004 to 0.008 mg/L.

- Staphylococcus aureus : MIC observed at 0.016 mg/L.

- Clostridium difficile : MIC varies from 1 to >256 mg/L .

Pharmacokinetics

Research indicates that Penicillin V-d5 has favorable pharmacokinetic properties:

- Absorption : The potassium salt form shows enhanced absorption compared to other salts, with bioavailability ranging from 25% to 60%. Peak plasma concentrations can reach 3 to 5 µg/mL within 30 to 60 minutes after a 500 mg oral dose .

- Distribution and Metabolism : Following administration, it is rapidly distributed in the body, with deuterium incorporation allowing for precise tracking in metabolic studies.

Case Studies

- Toxicology Studies : In a study involving F344/N rats, doses of Penicillin VK (similar compound) were administered, revealing no compound-related deaths at doses up to 2,400 mg/kg; however, histopathological changes were noted at higher doses .

- Microbiological Studies : In vivo studies demonstrated that Penicillin V-d5 effectively inhibited S. pyogenes growth in mice with curative dose values indicating strong efficacy .

- Comparative Analysis : When compared to other β-lactam antibiotics, such as Penicillin G and Ampicillin, Penicillin V-d5 shows a unique profile due to its isotopic labeling, which aids in quantification in complex biological matrices .

Data Table: Comparative Biological Activity

| Bacteria | MIC (mg/L) | Activity Level |

|---|---|---|

| Streptococcus spp. | 0.004 - 0.008 | High |

| Staphylococcus aureus | 0.016 | High |

| Clostridium difficile | 1 - >256 | Variable |

Q & A

Q. What are the recommended storage conditions and handling protocols for Penicillin V-d5 to ensure stability in laboratory settings?

Penicillin V-d5 should be stored at -20°C in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation caused by moisture and oxidation. Handling should involve personal protective equipment (PPE), including gloves, lab coats, and eye protection, as it is classified as a health hazard with potential irritant effects . Solutions prepared in DMSO or aqueous buffers should be used immediately or stored at -80°C for ≤12 months to avoid hydrolysis .

Q. How can Penicillin V-d5 be used as an internal standard for quantifying penicillin V in biological matrices via LC-MS?

Penicillin V-d5’s deuterated structure reduces matrix interference in mass spectrometry by providing distinct mass shifts (e.g., +5 Da) from the non-deuterated analyte. Prepare a calibration curve using spiked samples with known concentrations of penicillin V and a fixed amount of Penicillin V-d5. Validate the method by assessing linearity (R² ≥0.99), precision (CV <15%), and recovery rates (85–115%) across replicates .

Q. What analytical techniques are suitable for confirming the purity and structural integrity of Penicillin V-d5?

- HPLC : Use a C18 column with UV detection at 254 nm. System suitability requires a resolution ≥2.0 between penicillin V-d5 and potential impurities (e.g., alkyl 2-hydroxyethanesulphonates) .

- NMR : Deuterium substitution simplifies proton signals in aromatic and methyl regions, aiding structural verification .

- Titration : Employ non-aqueous titration with methyl ethyl ketone and tetrabutylammonium hydroxide to quantify carboxylic acid groups .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Penicillin V-d5 influence its pharmacokinetic (PK) profile compared to non-deuterated penicillin V?

Deuteration may alter metabolic stability (e.g., via CYP450 enzymes) and plasma protein binding due to changes in hydrogen-bonding capacity. Design a cross-over PK study in animal models, administering equimolar doses of both forms. Measure plasma concentrations over time using LC-MS and compare parameters like AUC, Cmax, and half-life. Note that deuteration typically reduces metabolic clearance but may not affect antibacterial efficacy .

Q. What experimental strategies resolve discrepancies in reported MIC values for Penicillin V-d5 against Streptococcus pneumoniae?

Variations in MICs (e.g., 0.03–4 µg/mL) may arise from differences in bacterial strain susceptibility or assay conditions. Standardize protocols by:

Q. How can researchers optimize degradation studies of Penicillin V-d5 to identify environmentally persistent metabolites?

Use Ochrobactrum tritici cultures or simulated environmental matrices (e.g., soil slurries) under controlled pH (6.0–8.0) and temperature (25–37°C). Monitor degradation via:

Q. What methodologies address solubility challenges of Penicillin V-d5 in aqueous buffers during in vitro assays?

Penicillin V-d5 has limited solubility in water (~6 mg/mL). To enhance solubility:

- Prepare stock solutions in DMSO (12 mg/mL) and dilute in buffered media (final DMSO ≤1%).

- Use sonication (20–40 kHz, 10 min) to disperse aggregates.

- Validate solubility via dynamic light scattering (DLS) to confirm absence of particulates .

Methodological Considerations

Q. How to design a study comparing the bacterial cell wall inhibition mechanisms of Penicillin V-d5 and non-deuterated analogs?

- Competitive binding assays : Use purified penicillin-binding proteins (PBPs) and fluorescent probes (e.g., Bocillin FL) to measure IC50 values.

- Transpeptidase activity assays : Quantify residual enzyme activity after exposure to both compounds.

- Molecular dynamics simulations : Model deuterium’s impact on hydrogen bonding with PBP active sites .

Q. What controls are essential when using Penicillin V-d5 in isotope dilution mass spectrometry (IDMS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.